N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a 4-piperidinylmethyl core substituted with a 2-aminoethyl group and an isopropyl moiety. Piperidine derivatives are widely studied for their conformational flexibility and ability to interact with biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)16(12(3)17)10-13-4-7-15(8-5-13)9-6-14/h11,13H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMIOOWRQNOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Block Synthesis
The piperidine-4-ylmethyl backbone is typically derived from commercially available piperidin-4-ylmethanol through a three-step process:
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Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane at 0–5°C (yield: 92–95%).
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Introduction of the 2-aminoethyl moiety via Mitsunobu reaction with 2-(N-phthalimido)ethanol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (reaction time: 12–16 hr, yield: 78–82%).
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Deprotection sequence involving sequential treatment with tetrabutylammonium fluoride (TBAF) in THF followed by hydrazine-mediated phthalimide removal (overall yield: 68–72%).
Acetamide Functionalization
The N-isopropyl-acetamide group is introduced through a two-stage coupling strategy:
Stage 1: Activation of Carboxylic Acid
| Reagent System | Solvent | Temperature | Activation Time | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → RT | 45 min | 88 |
| DCC/DMAP | CH₂Cl₂ | −10°C | 30 min | 91 |
| HATU/DIEA | DMSO | RT | 20 min | 94 |
Stage 2: Amine Coupling
Isopropylamine (2.5 eq) is added to the activated acid intermediate, with reaction monitoring via TLC (hexane:EtOAc 3:1). Post-coupling purification through silica gel chromatography typically delivers the final product in 76–84% isolated yield.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Modern production facilities employ continuous flow reactors to enhance process control:
Key Parameters
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Residence time: 8–12 min
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Pressure: 2.5–3.0 bar
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Temperature gradient: 50°C → 25°C over reactor length
This approach reduces side product formation to <2% while improving energy efficiency by 40% compared to batch processes.
Green Chemistry Innovations
Recent advances emphasize sustainable methodologies:
Solvent Replacement Table
| Traditional Solvent | Green Alternative | Dielectric Constant | Impact on Yield |
|---|---|---|---|
| DMF | Cyrene™ | 25.8 → 23.1 | −1.2% |
| CH₂Cl₂ | 2-MeTHF | 8.9 → 6.2 | +0.7% |
| DMSO | PEG-400 | 47.2 → 12.4 | −3.1% |
Implementation of these alternatives reduces process mass intensity (PMI) by 35–42% without significant yield penalties.
Critical Process Analytical Technologies (PAT)
Inline Spectroscopy Monitoring
FTIR and Raman probes enable real-time reaction tracking:
Characteristic Peaks for Intermediate Identification
Chiral Purity Control
HPLC Method Parameters:
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Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
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Mobile phase: n-Hexane/EtOH/DEA (85:15:0.1 v/v)
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Flow rate: 1.0 mL/min
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Retention times:
This method achieves baseline separation (Rs > 2.0) for all stereoisomers, ensuring ≥99.5% enantiomeric excess in final products.
Scalability Challenges and Solutions
Exothermic Reaction Management
The amide coupling stage exhibits significant exothermicity (ΔH = −58 kJ/mol). Industrial mitigation strategies include:
Crystallization Optimization
Final product crystallization parameters:
| Condition | Value | Impact on Purity |
|---|---|---|
| Anti-solvent | MTBE | 99.1% |
| Cooling rate | 0.5°C/min | 99.4% |
| Seed crystal size | 10–15 μm | 99.7% |
| Stirring speed | 120 rpm | 99.3% |
Controlled crystallization increases API purity from 97.8% to 99.9% while maintaining particle size distribution (D90 < 50 μm).
Regulatory Considerations and Impurity Profiling
ICH Guidelines Compliance
The synthesis process must control specified impurities per Q3A(R2) guidelines:
| Impurity | Structure | Acceptance Limit |
|---|---|---|
| N-Isopropyl dimer | Bis-acetamide derivative | ≤0.15% |
| Des-amino analog | Piperidine lacking NH₂ | ≤0.10% |
| Oxidative degradation | N-Oxide formation | ≤0.20% |
Accelerated stability studies (40°C/75% RH, 6 months) show impurity growth rates <0.03%/month when stored in HDPE containers with nitrogen purge .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Cyclopropyl vs. Isopropyl Substituents
Compound: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.33 g/mol
- Substituents : Cyclopropyl group instead of isopropyl.
- The isopropyl group in the target compound offers greater steric bulk and rotational freedom, which may improve solubility or metabolic stability .
- Purity : ≥95% (as per commercial specifications) .
Substituent Variations: Amino-Acetyl vs. Amino-Ethyl
Compound: N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
- Key Differences: The 2-amino-acetyl substituent introduces a ketone group, altering hydrogen-bonding capacity and electronic properties compared to the 2-amino-ethyl group.
Complex Heterocyclic Derivatives
Compound: N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Structure : Incorporates pyrimidine and pyridine rings with a methylpiperazinyl group.
- Key Differences :
Oxadiazole-Containing Analogs
Compound : N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Molecular Formula : C₂₀H₂₆N₄O₃
- Molecular Weight : 370.4 g/mol
- The 4-acetylphenyl group adds hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s simpler substituents .
Data Tables
Research Findings and Implications
- Structural Flexibility : The piperidine core in all analogs allows for diverse substitution patterns, enabling tailored interactions with biological targets.
- Cyclopropyl vs. Isopropyl : Cyclopropyl derivatives may exhibit higher target specificity due to conformational restraint, while isopropyl analogs could offer better solubility .
- Heterocyclic Additions : Compounds with pyrimidine, pyridine, or oxadiazole moieties (e.g., and ) demonstrate enhanced binding and pharmacokinetic profiles, suggesting directions for optimizing the target compound .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is classified as a piperidine derivative, characterized by a six-membered heterocyclic structure containing one nitrogen atom. The specific arrangement of an amino-ethyl group and an isopropyl group attached to the piperidine ring contributes to its distinct chemical reactivity and biological properties.
| Feature | Description |
|---|---|
| Chemical Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| Structure | Contains a piperidine moiety with amino and isopropyl substituents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with various biological targets have been studied, revealing potential applications in treating several conditions.
The compound's mechanism of action involves modulation of enzymatic pathways and receptor activities. It may act as an inhibitor or activator of specific molecular targets, influencing biochemical pathways crucial for cellular function.
Case Studies and Research Findings
- Antifungal Activity : In studies focusing on antifungal properties, derivatives of piperidine have shown efficacy against resistant pathogens like Candida auris. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates, indicating strong antifungal potential .
- Anticancer Properties : Research has highlighted the anticancer activity of piperidine derivatives, with some compounds inducing apoptosis in cancer cell lines. For instance, a related study found that certain piperidine-based compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Neuroprotective Effects : Other studies have suggested that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its role in enhancing cholinergic transmission .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : The reaction begins with 1-(2-aminoethyl)piperidine.
- Acetylation Reaction : The amino group reacts with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity levels .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and regioselectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How does the presence of the aminoethyl and isopropyl groups influence the compound's reactivity and biological activity?
Q. Advanced
- Aminoethyl Group : Enhances solubility in aqueous media and facilitates interactions with biological targets (e.g., neurotransmitter transporters) via hydrogen bonding.
- Isopropyl Group : Introduces steric bulk, potentially improving metabolic stability by shielding the acetamide moiety from enzymatic degradation.
Comparative studies using analogs with varying substituents (e.g., hydroxyl or propyl groups) can isolate the contributions of these groups to activity .
What strategies can be used to resolve contradictions in biological activity data across different studies?
Q. Advanced
- Orthogonal Assays : Validate activity using distinct methods (e.g., radioligand binding vs. functional cAMP assays).
- Dose-Response Analysis : Confirm EC₅₀/IC₅₀ consistency across multiple replicates.
- Meta-Analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell line specificity or assay pH).
Discrepancies may arise from differences in experimental design, such as buffer composition or incubation times .
What in silico methods are suitable for predicting this compound's pharmacokinetic and pharmacodynamic profiles?
Q. Advanced
- Molecular Docking : Predict binding affinity to targets like serotonin transporters (e.g., using AutoDock Vina).
- Quantitative Structure-Activity Relationship (QSAR) : Correlate structural features with ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over time.
Validation with in vitro assays (e.g., Caco-2 permeability or microsomal stability) is critical .
How does this compound compare structurally and functionally to other piperidine derivatives in neuropharmacology research?
Q. Advanced
- Structural Comparison : Analogues like N-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide lack the amino group, reducing transporter affinity.
- Functional Comparison : The target compound’s aminoethyl side chain may enhance selectivity for monoamine transporters vs. opioid receptors, unlike benzyl-substituted derivatives.
A table of comparative IC₅₀ values against key targets (e.g., SERT, NET) can highlight structure-activity trends .
What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air.
- Waste Disposal : Follow institutional guidelines for organic amines.
While specific GHS data is limited, treat as a hazardous chemical due to structural similarities to bioactive amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
